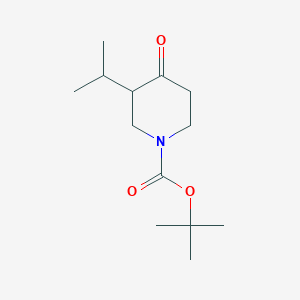

tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-oxo-3-propan-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)10-8-14(7-6-11(10)15)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIUBHOAPBQOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425336-31-7 | |

| Record name | tert-butyl 4-oxo-3-(propan-2-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with isopropylating agents under controlled conditions. One common method involves the use of dimethylhydrazone and butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by the addition of isopropylating agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of catalysts or under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

科学研究应用

Chemistry: In chemistry, tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex piperidine derivatives. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials.

作用机制

The mechanism of action of tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Functional Comparison with Analogous Compounds

| Compound Name | CAS Number | Substituent (Position 3) | 4-Oxo Group | Boc Protection | Similarity Score* | Key Inferred Properties |

|---|---|---|---|---|---|---|

| tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate | N/A | Isopropyl | Yes | Yes | N/A | High steric hindrance; moderate solubility in non-polar solvents |

| 1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine | 324769-06-4 | 3,3-Dimethyl | Yes | Yes | 1.00 | Reduced steric bulk compared to isopropyl; enhanced solubility in polar solvents |

| tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | 117565-57-8 | Ethyl | Yes | Yes | 0.98 | Lower steric hindrance than isopropyl; higher reactivity at 4-oxo site |

| tert-Butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | Acetyl | No (acetyl at C3) | Yes | 0.98 | Polar acetyl group increases solubility; reactive ketone at C3 |

| tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | 879687-92-0 | N/A (isoindole backbone) | Yes | Yes | 0.94 | Rigid isoindole scaffold; altered ring strain and reactivity |

*Similarity scores reflect structural alignment with the target compound (this compound) .

Substituent Effects on Reactivity and Solubility

- Isopropyl Group (Target Compound) : The bulky isopropyl group at C3 reduces nucleophilic accessibility to the 4-oxo group due to steric hindrance. This may slow reactions like Grignard additions or reductions but improve stability under acidic conditions.

- Higher solubility in polar solvents (e.g., ethanol) is expected compared to the target compound.

- Ethyl Group (CAS 117565-57-8) : The smaller ethyl group minimizes steric effects, making the 4-oxo group more accessible for reactions such as condensation or imine formation.

- Acetyl Group (CAS 858643-92-2) : The acetyl substituent introduces a polar ketone at C3, shifting reactivity toward this position (e.g., nucleophilic additions) rather than the C4 oxo group.

Role of the 4-Oxo Group

Compounds with a 4-oxo group (target compound, CAS 324769-06-4, 117565-57-8, 879687-92-0) are versatile intermediates for synthesizing secondary alcohols, amines, or heterocycles via reduction or condensation. In contrast, the acetyl-substituted analog (CAS 858643-92-2) lacks this feature, limiting its utility in reactions targeting the 4-position.

生物活性

tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of piperidine derivatives that are often investigated for their interactions with various biological targets, including enzymes and receptors. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is . Its structure features a tert-butyl group, an isopropyl group, and a carbonyl functional group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity by influencing conformational changes upon binding, which can lead to downstream effects in cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further exploration into its use as an anticancer agent.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound. Notable findings include:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of piperidine derivatives found that this compound exhibited significant cell death in human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study: Neuroprotection

In another study, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. This was assessed using neuronal cell cultures treated with hydrogen peroxide, where the compound significantly reduced cell death compared to controls.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl 3-isopropyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

Piperidine ring formation : Starting from a substituted piperidine precursor.

Boc protection : Introducing the tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) in the presence of a base like sodium hydroxide to protect the amine .

Functionalization : Installing the 3-isopropyl and 4-oxo groups via nucleophilic substitution or oxidation reactions .

- Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane or THF), temperature (0–25°C for Boc protection), and reaction time (12–24 hours). Continuous flow processes can enhance scalability .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., carbonyl at δ ~170 ppm for the Boc group) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₃NO₃) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1650–1750 cm⁻¹) and amine/ether bonds .

Q. How should researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the Boc group or oxidation of the ketone .

- Handling : Use inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions. Avoid exposure to strong acids/bases, which can cleave the Boc group .

Advanced Research Questions

Q. How can reaction pathways be optimized to resolve low yields in the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates.

- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., slow oxidation of the 4-position) .

- Contingency : If side products form (e.g., over-oxidation), reduce equivalents of oxidizing agents like KMnO₄ or use milder conditions (e.g., TEMPO/NaClO) .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Crystallography : Use single-crystal X-ray diffraction (via SHELX software) to resolve ambiguous NMR/IR assignments, especially for stereochemistry .

- 2D NMR : Employ COSY and HSQC to distinguish overlapping signals (e.g., isopropyl vs. piperidine protons) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .

Q. How does this compound interact with biological targets in drug discovery studies?

- Methodological Answer :

- Docking Simulations : Model the compound’s binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on the 4-oxo group’s hydrogen-bonding potential .

- SAR Studies : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) to assess how substituents affect bioactivity .

- In Vitro Assays : Test inhibitory effects on enzyme activity (e.g., IC₅₀ determination via fluorescence assays) .

Q. What are the environmental and safety considerations for large-scale reactions involving this compound?

- Methodological Answer :

- Waste Management : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with bicarbonate before disposal .

- Exposure Control : Use fume hoods and P95 respirators during synthesis to limit inhalation of volatile reagents .

- Thermal Hazards : Monitor exothermic reactions (e.g., Boc protection) with temperature probes to prevent runaway conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。